Cas no 751479-66-0 (Ethyl 5-(Aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate)
Ethyl 5-(Aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate
- 1,3,4-Oxadiazole-2-carboxylic acid,5-(aminomethyl)-,ethyl ester
- 5-Aminomethyl-[1,3,4]oxadiazole-2-carboxylic acid ethyl ester
- ETHYL 5-(AMINOMETHYL)-1,3,4-OXADIAZOL-2-CARBOXYLATE TRIFLUOROACETIC ACID
- AK-37773
- ANW-45536
- CTK8B4582
- Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate
- RP09160
- SBB069724
- SC2681
- ethyl 5-(aMinoMethyl)-1,3,4-oxadiazole-2-carboxylate trifluoroacetic acid
- 1,3,4-Oxadiazole-2-carboxylic acid, 5-(aminomethyl)-, ethyl ester
- Ethyl 5-(Aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate
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- MDL: MFCD11109486
- Inchi: 1S/C6H9N3O3/c1-2-11-6(10)5-9-8-4(3-7)12-5/h2-3,7H2,1H3
- InChI Key: HBZZNVISYFXCIS-UHFFFAOYSA-N
- SMILES: O1C(CN)=NN=C1C(OCC)=O
Computed Properties
- Exact Mass: 171.06447
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
Experimental Properties
- Density: 1.286
- Boiling Point: 284℃
- Flash Point: 126℃
- PSA: 91.24
Ethyl 5-(Aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate Security Information
- Storage Condition:2-8°C(protect from light)
Ethyl 5-(Aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449039052-250mg |
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate |
751479-66-0 | 95% | 250mg |
$195.84 | 2023-09-01 | |
| Alichem | A449039052-1g |
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate |
751479-66-0 | 95% | 1g |
$475.24 | 2023-09-01 | |
| Chemenu | CM185565-1g |
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate |
751479-66-0 | 95% | 1g |
$449 | 2021-08-05 | |
| TRC | E941633-10mg |
Ethyl 5-(Aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate |
751479-66-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E941633-50mg |
Ethyl 5-(Aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate |
751479-66-0 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E941633-100mg |
Ethyl 5-(Aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate |
751479-66-0 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Chemenu | CM185565-1g |
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate |
751479-66-0 | 95% | 1g |
$*** | 2023-05-29 | |
| Crysdot LLC | CD11062521-1g |
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate |
751479-66-0 | 95+% | 1g |
$480 | 2024-07-18 | |
| eNovation Chemicals LLC | K07580-200mg |
ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate trifluoroacetic acid |
751479-66-0 | >95% | 200mg |
$320 | 2025-02-20 | |
| eNovation Chemicals LLC | K07580-1g |
ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate trifluoroacetic acid |
751479-66-0 | >95% | 1g |
$524 | 2025-02-20 |
Ethyl 5-(Aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate Suppliers
Ethyl 5-(Aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on Ethyl 5-(Aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate
Recent Advances in the Study of Ethyl 5-(Aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate (CAS: 751479-66-0)
Ethyl 5-(Aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate (CAS: 751479-66-0) has recently emerged as a compound of significant interest in medicinal chemistry and drug discovery. This heterocyclic compound, featuring both oxadiazole and carboxylate functional groups, has shown promising potential as a building block for the development of novel therapeutic agents. Recent studies have particularly focused on its applications in the synthesis of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a key intermediate in the synthesis of novel FGFR (Fibroblast Growth Factor Receptor) inhibitors. Researchers utilized the aminomethyl group at the 5-position of the oxadiazole ring for further derivatization, creating a series of compounds with improved selectivity against FGFR isoforms. The trifluoroacetate salt form (751479-66-0) was found to provide enhanced solubility in organic solvents compared to the free base, facilitating purification and characterization processes.
In the field of antimicrobial research, a 2024 publication in Bioorganic & Medicinal Chemistry Letters reported the incorporation of this oxadiazole derivative into novel quinolone hybrids. The resulting compounds exhibited potent activity against drug-resistant strains of Staphylococcus aureus, with MIC values in the range of 0.5-2 μg/mL. The researchers attributed this enhanced activity to the improved membrane permeability conferred by the oxadiazole moiety.
From a synthetic chemistry perspective, recent advances have focused on optimizing the production of 751479-66-0. A 2023 patent application (WO202318765A1) disclosed an improved synthetic route starting from ethyl glyoxylate and carbohydrazide, achieving an overall yield of 68% with reduced purification steps. This development is particularly significant for scaling up production while maintaining the high purity required for pharmaceutical applications.
The compound's physicochemical properties have also been the subject of recent investigations. Computational studies published in Molecular Pharmaceutics (2024) have modeled the compound's hydrogen bonding potential and lipophilicity (calculated logP = 0.82), parameters that are crucial for its performance as a drug scaffold. Experimental data confirmed good stability in physiological pH ranges, with less than 5% degradation observed after 24 hours in PBS buffer at 37°C.
Looking forward, several research groups have indicated plans to explore the application of 751479-66-0 in targeted protein degradation (PROTACs) and covalent inhibitor development. The presence of both nucleophilic (aminomethyl) and electrophilic (carboxylate) centers in the molecule makes it particularly attractive for these emerging therapeutic modalities. Preliminary results from these investigations are expected to be published in late 2024.
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